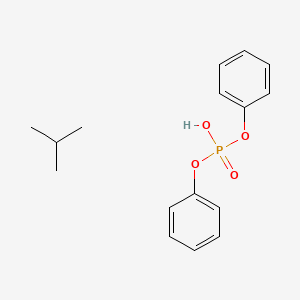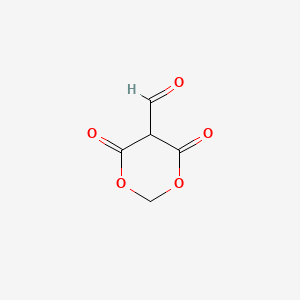![molecular formula C11H18BrNO2S2 B13839767 [4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide](/img/structure/B13839767.png)
[4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide: is a chemical compound with the molecular formula C11H18BrNO2S2 and a molecular weight of 340.30 g/mol . This compound is known for its ability to react specifically and rapidly with thiols to form mixed disulfides . It is widely used in proteomics research and has applications in probing the structures of various receptor channels .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide typically involves the reaction of 4-(Trimethylammonium)benzyl chloride with methanethiosulfonate under controlled conditions . The reaction is carried out in an appropriate solvent, such as acetonitrile , and requires the presence of a base, such as triethylamine , to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
化学反応の分析
Types of Reactions: [4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with thiols to form mixed disulfides.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details on these reactions are less commonly documented.
Common Reagents and Conditions:
Thiols: Reacts rapidly with thiols to form mixed disulfides.
Bases: Triethylamine is commonly used to facilitate the reaction.
Solvents: Acetonitrile is a preferred solvent for the synthesis.
Major Products Formed: The primary product formed from the reaction with thiols is a mixed disulfide .
科学的研究の応用
Chemistry: In chemistry, [4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide is used to study the structure and function of various receptor channels, including the acetylcholine receptor channel and the GABA A receptor channel .
Biology: In biological research, this compound is utilized to probe the structure of lactose permease and other membrane proteins .
Industry: In industrial settings, this compound is used in the production of specialized chemicals and reagents for research and development .
作用機序
The mechanism of action of [4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide involves its reaction with thiol groups to form mixed disulfides . This reaction is highly specific and rapid, making it a valuable tool for studying the structure and function of proteins that contain thiol groups . The compound targets thiol groups in proteins, leading to the formation of disulfide bonds that can alter the protein’s structure and function .
類似化合物との比較
[4-(Trimethylammonium)benzyl] Methanethiosulfonate Chloride: Similar in structure but with a chloride ion instead of bromide.
[4-(Trimethylammonium)benzyl] Methanethiosulfonate Iodide: Similar in structure but with an iodide ion instead of bromide.
Uniqueness: The uniqueness of [4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide lies in its specific and rapid reaction with thiols, making it a valuable tool for studying thiol-containing proteins . Its bromide ion also provides distinct reactivity compared to its chloride and iodide counterparts .
特性
分子式 |
C11H18BrNO2S2 |
|---|---|
分子量 |
340.3 g/mol |
IUPAC名 |
trimethyl-[4-(methylsulfonylsulfanylmethyl)phenyl]azanium;bromide |
InChI |
InChI=1S/C11H18NO2S2.BrH/c1-12(2,3)11-7-5-10(6-8-11)9-15-16(4,13)14;/h5-8H,9H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
OHIQMZOKVRHIFE-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)C1=CC=C(C=C1)CSS(=O)(=O)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


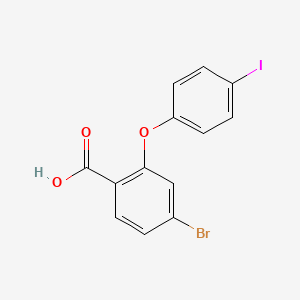
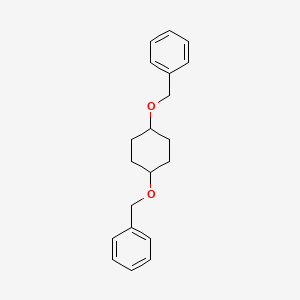
![2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol](/img/structure/B13839698.png)
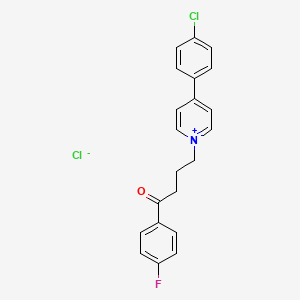
![8-Nitro-2-(4-octanoylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B13839705.png)
![3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2'-[1,3]dioxolan]-1-amine Hydrobromide](/img/structure/B13839708.png)
![N-[(4R)-4-Thiazolidinylcarbonyl]glycine](/img/structure/B13839712.png)
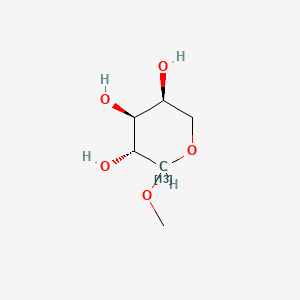
![[(2R)-2-(octadecanoylamino)-3-octadecylsulfanylpropoxy]-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B13839722.png)
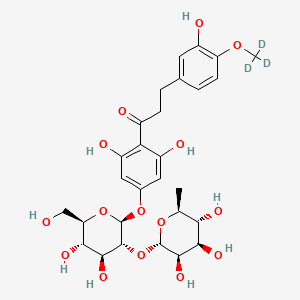

![tert-butyl N-[4-amino-3-(4-tert-butyl-5-hydroxy-2-methylphenyl)-3-methyl-4-oxobutyl]carbamate](/img/structure/B13839744.png)
